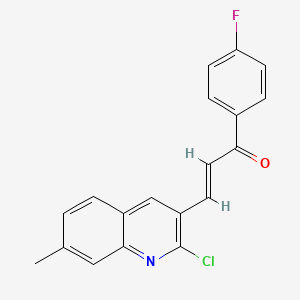

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one

CAS No.: 1281694-12-9

Cat. No.: VC6288358

Molecular Formula: C19H13ClFNO

Molecular Weight: 325.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1281694-12-9 |

|---|---|

| Molecular Formula | C19H13ClFNO |

| Molecular Weight | 325.77 |

| IUPAC Name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C19H13ClFNO/c1-12-2-3-14-11-15(19(20)22-17(14)10-12)6-9-18(23)13-4-7-16(21)8-5-13/h2-11H,1H3/b9-6+ |

| Standard InChI Key | CDXSYLOOLKKTNU-UHFFFAOYSA-N |

| SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

The compound features a quinoline backbone substituted at the 2-position with a chlorine atom and at the 7-position with a methyl group. The 3-position of the quinoline is linked via an α,β-unsaturated ketone (propenone) bridge to a 4-fluorophenyl ring. The E-configuration of the propenone double bond is critical for maintaining planarity, which influences electronic conjugation and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₃ClFNO |

| Molecular Weight | 325.77 g/mol |

| IUPAC Name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one |

| SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl |

The presence of electron-withdrawing groups (chlorine, ketone) and electron-donating groups (methyl, fluorine) creates a polarized electronic environment, potentially enhancing reactivity in cross-coupling reactions or biological target binding .

Synthetic Methodologies

Friedländer Annulation Approach

A primary synthesis route involves Friedländer quinoline synthesis, where 1-(2-aminophenyl)-3-arylprop-2-en-1-one precursors undergo cyclization with acetone in acidic conditions. For this compound, the precursor 1-(2-amino-5-methylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one reacts with acetone in glacial acetic acid at 373 K, yielding the quinoline core via dehydration and aromatization .

Reaction Mechanism

-

Enamine Formation: The amine group attacks the carbonyl of acetone, forming an enamine intermediate.

-

Cyclization: Intramolecular attack by the enamine’s β-carbon onto the adjacent aromatic ring generates the quinoline framework.

-

Chlorination: Post-cyclization chlorination at the 2-position is achieved using POCl₃ or SOCl₂ .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.50 (d, J = 8.8 Hz, 1H): H-5 of quinoline.

-

δ 7.92 (d, J = 15.6 Hz, 1H): α-vinylic proton (C=CH–CO).

-

δ 7.85 (s, 1H): H-8 of quinoline.

-

δ 7.45–7.35 (m, 2H): Fluorophenyl meta-protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ 189.8: Ketone carbonyl (C=O).

-

δ 158.7 (C-2), 142.8 (C-4): Quinoline aromatic carbons.

Infrared (IR) Spectroscopy

-

ν 1675 cm⁻¹: Strong absorption for the α,β-unsaturated ketone (C=O stretch).

-

ν 1590 cm⁻¹: C=C quinoline ring vibrations.

Mass Spectrometry

-

ESI-HRMS: m/z 326.12 [M+H]⁺ (calc. 325.77).

-

Fragmentation peaks at m/z 288 (loss of Cl), 217 (quinoline core) .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Low in H₂O; soluble in DMSO | |

| LogP (Octanol-Water) | 3.2 (Predicted) | |

| Vapor Pressure | 1.2 × 10⁻⁶ mmHg (25°C) | Estimated |

The compound’s hydrophobicity (LogP ~3.2) suggests moderate membrane permeability, relevant for drug design.

Challenges and Future Directions

-

Stereochemical Purity: Ensuring E-configuration during synthesis requires rigorous reaction monitoring .

-

Toxicity Profiling: No in vivo data exist; preliminary assays are needed to assess safety.

-

Derivatization: Introducing sulfonamide or glycosyl groups could modulate solubility and target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume